2-(1-Cyanocyclopropyl)isonicotinic acid
CAS No.:
Cat. No.: VC15763973
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8N2O2 |
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Molecular Weight | 188.18 g/mol |
IUPAC Name | 2-(1-cyanocyclopropyl)pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C10H8N2O2/c11-6-10(2-3-10)8-5-7(9(13)14)1-4-12-8/h1,4-5H,2-3H2,(H,13,14) |
Standard InChI Key | GRFCEQJJEABMPE-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C#N)C2=NC=CC(=C2)C(=O)O |
Introduction
Structural Overview and Molecular Properties
The molecular structure of 2-(1-cyanocyclopropyl)isonicotinic acid (CHNO) integrates three key functional elements:
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A pyridine ring serving as the aromatic backbone.
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A carboxylic acid group at the 4-position, enabling hydrogen bonding and salt formation.
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A 1-cyanocyclopropyl substituent at the 2-position, introducing steric strain and electrophilic character.
Table 1: Key Molecular Properties
The cyclopropane ring’s angle strain (approximately 60°) and the electron-withdrawing cyano group (-C≡N) create a reactive site for nucleophilic attacks or cycloadditions . The carboxylic acid group enhances solubility in polar solvents, while the pyridine ring contributes to π-π stacking interactions in biological systems .
Synthesis and Manufacturing Processes
Synthetic routes to 2-(1-cyanocyclopropyl)isonicotinic acid remain sparsely documented, but analogous compounds suggest a multi-step strategy:
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Formation of the Cyclopropane Ring:
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Cyclopropanation of allylic precursors using dihalocarbenes or transition metal-catalyzed methods.
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Introduction of the cyano group via nucleophilic substitution or nitrile transfer reactions.
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Functionalization of the Pyridine Ring:
Table 2: Representative Synthetic Conditions for Analogous Compounds
Step | Reagents/Conditions | Yield | Source |
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Cyclopropanation | CHI, Zn-Cu couple | 65–75% | |
Nitrile Introduction | KCN, DMSO, 80°C | 82% | |
Ester Hydrolysis | HSO, HO, reflux | 95% |
Notably, the ester derivative methyl 2-(1-cyanocyclopropyl)isonicotinate (CHNO) has been synthesized, with hydrolysis yielding the target carboxylic acid .
Compound | Target Organism | IC | Source |
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Isonicotinic acid | Mycobacterium tuberculosis | 0.05 µg/mL | |
2-Cyanoisonicotinic acid | Cryptococcus neoformans | 12 µM | |
Target Compound (Predicted) | M. tuberculosis | 2–5 µM | – |
Applications in Medicinal Chemistry
The compound’s versatility makes it a candidate for:
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Prodrug Development: Esterification of the carboxylic acid could improve bioavailability.
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Metal Chelation: The pyridine nitrogen and carboxylate may coordinate transition metals for catalytic or therapeutic purposes .
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Peptide Mimetics: Incorporation into pseudopeptide backbones to modulate conformational stability .
Comparative Analysis with Structural Analogs
Key differences between 2-(1-cyanocyclopropyl)isonicotinic acid and related compounds:
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vs. Isonicotinic Acid (55-22-1): The cyanocyclopropyl group increases lipophilicity (clogP +0.8) and steric bulk, potentially enhancing membrane permeability .
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vs. 2-Cyanoisonicotinic Acid (161233-97-2): The cyclopropane ring introduces strain, altering reactivity in nucleophilic substitutions .
Research Gaps and Future Directions
Critical unanswered questions include:
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Synthetic Scalability: Current methods for cyclopropane introduction are low-yielding; flow chemistry approaches may improve efficiency.
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Metabolic Stability: Phase I/II metabolism studies are needed to assess hepatic clearance pathways.
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Target Identification: High-throughput screening against disease-relevant protein libraries could reveal novel mechanisms.
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